

Application Notes and Protocols for the Analytical Techniques in Ertugliflozin Impurity Profiling

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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

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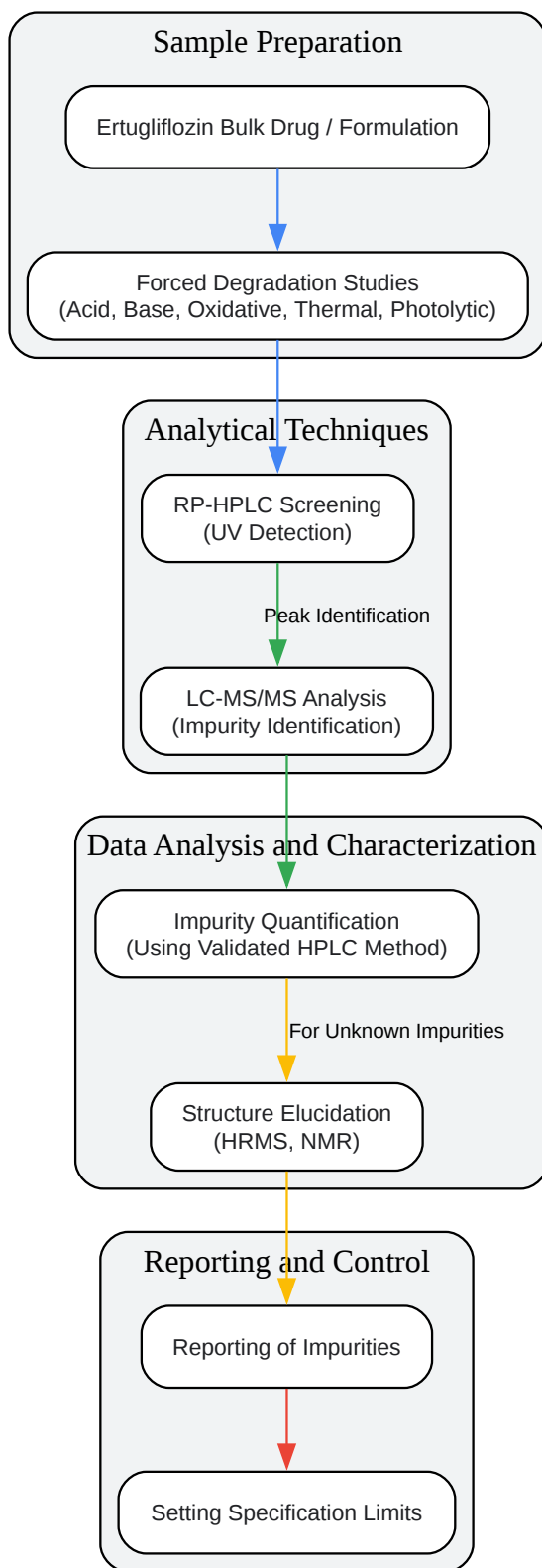
Introduction

Ertugliflozin is an orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is used in the management of type 2 diabetes mellitus.[1][2] The manufacturing process of **Ertugliflozin** and its storage can lead to the formation of impurities, which may include process-related substances and degradation products.[3] To ensure the safety, efficacy, and quality of the final drug product, it is imperative to have robust analytical methods for the identification, quantification, and control of these impurities.[3] This document provides detailed application notes and protocols for the impurity profiling of **Ertugliflozin**, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. These methods are essential for routine quality control, stability testing, and regulatory compliance.[3][4]

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7] **Ertugliflozin** has been found to be susceptible to degradation under acidic and oxidative conditions, while it shows relative stability under alkaline, thermal, and photolytic stress.[6][7][8][9][10]

Experimental Workflow for Ertugliflozin Impurity Profiling

The following diagram illustrates a typical workflow for the comprehensive impurity profiling of **Ertugliflozin**.



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A typical workflow for **Ertugliflozin** impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used technique for the separation and quantification of **Ertugliflozin** and its impurities.[1][4] Several validated stability-indicating RP-HPLC methods have been reported.[5][7][11]

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed for the separation of **Ertugliflozin** from its potential degradation products.

- Instrumentation: A gradient HPLC system with a UV-Visible detector.
- Chromatographic Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
- Mobile Phase:
 - Mobile Phase A: 0.01M pH 5.5 KH₂PO₄ Buffer.[11]
 - Mobile Phase B: Acetonitrile.[11]
 - Gradient: 70:30 (v/v) of Mobile Phase A and Mobile Phase B.[11]
- Flow Rate: 1.0 mL/min.[1][11]
- Column Temperature: Ambient.
- Detection Wavelength: 220 nm.[11]
- Injection Volume: 20 µL.
- Diluent: A mixture of acetonitrile and water.

Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Ertugliflozin** reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
- **Sample Solution:** Accurately weigh and dissolve the **Ertugliflozin** bulk drug or an equivalent amount of powdered tablets in the diluent to achieve a similar concentration as the standard solution. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final volume.
- **Forced Degradation Samples:** Subject the **Ertugliflozin** sample to various stress conditions (e.g., 0.1N HCl at 80°C for 2 hours, 0.1N NaOH at 80°C for 2 hours, 3% H₂O₂ at room temperature for 24 hours, dry heat at 105°C for 24 hours, and UV light at 254 nm for 24 hours). Neutralize the acidic and basic solutions before injection.

Data Analysis:

- The retention time for **Ertugliflozin** is approximately 5.52 minutes under these conditions. [\[11\]](#)
- The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability.[\[1\]](#)[\[11\]](#) Linearity is typically observed in the concentration range of 5-25 µg/mL.[\[11\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique used for the identification and structural characterization of unknown impurities.[\[6\]](#)[\[9\]](#)[\[10\]](#) Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry provides excellent resolution and sensitivity for detecting impurities at very low levels.[\[6\]](#)

Protocol 2: UPLC-MS Method for Identification of Degradation Products

This protocol is suitable for identifying degradation products formed during forced degradation studies.

- **Instrumentation:** A UPLC system coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[\[6\]](#)

- Chromatographic Column: Acquity BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - A gradient elution program should be optimized to achieve good separation of all degradation products.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.^[6]

Sample Preparation:

Prepare forced degradation samples as described in Protocol 1. The concentration of the sample may need to be adjusted based on the sensitivity of the mass spectrometer.

Data Analysis:

- The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion of each impurity and its fragment ions.
- This information, along with the retention time, is used to propose the structure of the impurities.^[6] For novel impurities, further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for unambiguous structure confirmation.^{[6][9][10]}

Quantitative Data Summary

The following tables summarize the chromatographic data for **Ertugliflozin** and some of its reported impurities.

Table 1: HPLC Retention Times of **Ertugliflozin** and its Impurities

Compound	Retention Time (min)
Ertugliflozin	5.52[11]
Impurity I	5.71[1][12]
Impurity II	13.47[1][12]
Impurity III	22.70[1][12]

Table 2: Validation Parameters for a Typical RP-HPLC Method

Parameter	Result
Linearity Range	50-150 µg/mL[1][12]
Correlation Coefficient (r^2)	0.999[1][12]
Accuracy (% Recovery)	98.4 - 100.2%[1][12]
Precision (%RSD)	< 2.0%[1]
Solution Stability	Stable for 48 hours at room temperature[1][12]

Table 3: Known Process-Related and Degradation Impurities of **Ertugliflozin**

Impurity Name	Molecular Formula	Molecular Weight	Type
Ertugliflozin	C ₂₂ H ₂₅ ClO ₇	436.89	API
Ertugliflozin Dimer Impurity	C ₄₄ H ₅₀ Cl ₂ O ₁₄	873.77	Process-Related
Ertugliflozin Ester Impurity	C ₂₇ H ₃₀ ClNO ₉	547.99	Process-Related
Deschloro Ertugliflozin Impurity	C ₂₂ H ₂₆ O ₇	402.44	Process-Related
Ertugliflozin Hydroxy Impurity	-	-	Degradation
Degradation Product 1 (Acid)	-	-	Degradation
Degradation Product 2 (Acid)	-	-	Degradation
Degradation Product 3 (Acid)	-	-	Degradation
Degradation Product 4 (Acid)	-	-	Degradation
Degradation Product 5 (Oxidative)	-	-	Degradation

Note: Detailed structural information and mass-to-charge ratios for all degradation products require access to specialized databases and further experimental data which may not be fully available in the public domain. The listed impurities are based on available literature.[\[3\]](#)[\[6\]](#)[\[13\]](#)

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive impurity profiling of **Ertugliflozin**. The combination of a validated stability-indicating HPLC method for quantification and a sensitive LC-MS method for identification is crucial for ensuring the quality and safety of **Ertugliflozin** drug substance and product.

Adherence to these protocols and proper validation in accordance with regulatory guidelines will enable researchers and drug development professionals to effectively monitor and control impurities throughout the product lifecycle.

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